molecular formula C8H15NO4S B6271089 (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid CAS No. 2763741-11-1

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid

Cat. No. B6271089
CAS RN: 2763741-11-1
M. Wt: 221.3
InChI Key:
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Description

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, or 2-hydroxypropionamido-4-methylsulfanylbutanoic acid (HPMSA) is a naturally occurring organic acid that has been studied for its potential use in medicine, biochemistry, and physiology. HPMSA is a derivative of propionic acid and is found in some plants, fungi, and bacteria. It is also known as 2-hydroxypropionamido-4-methylthiolbutanoic acid, 4-methylthiolpropanoic acid, and propionic acid methyl ester.

Scientific Research Applications

HPMSA has been studied for its potential use as a therapeutic agent in the treatment of various diseases and disorders. It has been shown to possess anti-inflammatory, anti-microbial, anti-cancer, and anti-oxidant properties. HPMSA has also been studied for its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

HPMSA has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, HPMSA increases the availability of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects
HPMSA has been shown to possess anti-inflammatory, anti-microbial, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of certain types of cancer cells, as well as reduce inflammation and oxidative stress. In addition, HPMSA has been shown to possess neuroprotective effects, as it can reduce the damage caused by neurotoxins and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

The advantages of using HPMSA in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to using HPMSA in laboratory experiments, such as its instability in basic solutions and its susceptibility to oxidation.

Future Directions

Future research on HPMSA should focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment and prevention of various diseases and disorders. Additionally, further research should be conducted to determine the optimal dosage and formulation of HPMSA for use in clinical trials. Other potential areas of research include investigating the role of HPMSA in the regulation of gene expression, as well as exploring its potential use in drug delivery systems. Finally, further research should be conducted to assess the safety and efficacy of HPMSA in humans.

Synthesis Methods

HPMSA can be synthesized from propionic acid and methylthiol in a two-step process. The first step involves the condensation of propionic acid with methylthiol to form a thioester. This reaction is catalyzed by a base and is carried out in an aqueous medium. The second step involves the hydrolysis of the thioester to form HPMSA. This reaction is catalyzed by a base and is also carried out in an aqueous medium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-alanine", "methyl mercaptan", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: L-alanine is reacted with acetic anhydride and sodium hydroxide to form N-acetyl-L-alanine.", "Step 2: N-acetyl-L-alanine is reacted with methyl mercaptan and hydrochloric acid to form N-acetyl-L-alanine methyl ester.", "Step 3: N-acetyl-L-alanine methyl ester is hydrolyzed with sodium hydroxide to form (2S)-2-amino-4-(methylsulfanyl)butanoic acid.", "Step 4: (2S)-2-amino-4-(methylsulfanyl)butanoic acid is reacted with acetic anhydride and sodium bicarbonate to form (2S)-2-acetamido-4-(methylsulfanyl)butanoic acid.", "Step 5: (2S)-2-acetamido-4-(methylsulfanyl)butanoic acid is reacted with sodium hydroxide to form (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid." ] }

CAS RN

2763741-11-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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